molecular formula C15H19N5O3S B6969382 1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide

1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide

Cat. No.: B6969382
M. Wt: 349.4 g/mol
InChI Key: YALNLQOYXLVESJ-UHFFFAOYSA-N
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Description

1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a pyrazole ring, a sulfonyl group, a pyridine ring, and a piperidine ring, making it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-19-14(7-9-17-19)24(22,23)20-10-4-5-12(11-20)15(21)18-13-6-2-3-8-16-13/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALNLQOYXLVESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2-methylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the sulfonyl group: The pyrazole derivative is then treated with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the piperidine ring: The sulfonylated pyrazole is then reacted with a pyridine derivative and a piperidine precursor under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and pyrazole derivatives on biological systems.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic benefits.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrazole and pyridine rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpyrazol-3-yl)sulfonyl-N-pyridin-2-ylpiperidine-3-carboxamide: shares structural similarities with other sulfonyl and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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